molecular formula C9H9F3N2O B2420741 N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 1707983-91-2

N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2420741
CAS No.: 1707983-91-2
M. Wt: 218.179
InChI Key: GUNWRJIGBBJVKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide: is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group.

Scientific Research Applications

Chemistry: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound in various biochemical assays .

Medicine: Its structure is similar to that of certain pharmaceutical agents, making it a candidate for the development of new drugs .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties make it effective in protecting crops from pests .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide” would depend on its specific properties and uses. It’s important to refer to the appropriate safety data sheets for detailed information .

Future Directions

The future directions for “N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide” and other TFMP derivatives are promising. They are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)pyridine-2-carboxamide
  • N,N-Dimethyl-4-(trifluoromethyl)pyridine-2-carboxamide
  • N,N-Dimethyl-6-(trifluoromethyl)pyridine-2-carboxamide

Uniqueness: N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. The 5-position substitution provides distinct steric and electronic properties compared to other positional isomers .

Properties

IUPAC Name

N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8(15)7-4-3-6(5-13-7)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWRJIGBBJVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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